molecular formula C8H17NO2 B3110978 (S)-Methyl 3-amino-5-methylhexanoate CAS No. 181075-66-1

(S)-Methyl 3-amino-5-methylhexanoate

Cat. No. B3110978
CAS RN: 181075-66-1
M. Wt: 159.23 g/mol
InChI Key: LLLSCIXQSDYKEB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 3-amino-5-methylhexanoate, also known as L-Leucine methyl ester, is a chemical compound that belongs to the group of amino acid derivatives. It is an important intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Enantioselective Synthesis

A key area of research involving (S)-Methyl 3-amino-5-methylhexanoate, also known as (S)-Pregabalin, is its enantioselective synthesis. Burk et al. (2003) developed a concise enantioselective synthesis method using asymmetric hydrogenation, providing high yield and purity of the compound (Burk et al., 2003). Additionally, Hoekstra et al. (1997) described the chemical development for large-scale preparation of this compound, emphasizing cost-effective routes (Hoekstra et al., 1997).

Synthesis Optimization

Research has also focused on optimizing the synthesis of (S)-Pregabalin. Mansoori et al. (2019) proposed an optimized synthesis approach, highlighting the avoidance of expensive and pollutant reagents (Mansoori et al., 2019). Jayachandra (2018) improved the synthesis process using a liquid enzyme, enhancing yield and purity (Jayachandra, 2018).

Solubility Studies

Research on the solubility of (S)-Pregabalin in various solvents has been conducted. Cogoni et al. (2016) reported the solubility in different solvent mixtures, providing data essential for pharmaceutical formulation (Cogoni et al., 2016).

Application in Plant Elicitors

An interesting application of this compound is its potential as a plant elicitor. Wang et al. (2022) found that 2-Amino-3-methylhexanoic acid, structurally related to (S)-Pregabalin, can induce resistance in plants against temperature stress and pathogen attack (Wang et al., 2022).

properties

IUPAC Name

methyl (3S)-3-amino-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)4-7(9)5-8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLSCIXQSDYKEB-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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